Methyl 2-(bromomethyl)-5-iodobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCENSHTXYGCSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-iodobenzoate: Synthesis, Reactivity, and Applications
Executive Summary: Methyl 2-(bromomethyl)-5-iodobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its structure is characterized by two distinct and orthogonally reactive moieties: a benzylic bromide and an aryl iodide. This dual functionality allows for selective, sequential chemical transformations, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via radical bromination, an exploration of its unique reactivity, and a discussion of its applications in pharmaceutical and materials science research.
Molecular Profile and Physicochemical Properties
Methyl 2-(bromomethyl)-5-iodobenzoate is a trifunctionalized benzene derivative. The strategic placement of a methyl ester, a benzylic bromide, and an aryl iodide creates a scaffold ripe for diverse chemical modifications. The introduction of halogen atoms is a common strategy in drug design to enhance biological properties like metabolic stability and lipophilicity.[1][2][3]
Chemical Structure and Identifiers
The core structure consists of a methyl benzoate backbone, with a bromomethyl group at the ortho-position (C2) and an iodine atom at the meta-position (C5). This specific arrangement is key to its synthetic utility.
| Identifier | Value |
| IUPAC Name | methyl 2-(bromomethyl)-5-iodobenzoate |
| CAS Number | 1310377-56-0[4][5][6][7] |
| Molecular Formula | C₉H₈BrIO₂ |
| Molecular Weight | 354.97 g/mol [4] |
| InChI Key | UCENSHTXYGCSJO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)I)CBr |
Physicochemical and Spectral Data
Experimental data for this specific compound is primarily available from commercial suppliers. The properties listed are consistent with its structure as a solid, halogenated aromatic ester.
| Property | Value / Description | Source |
| Physical Form | White to yellow solid | |
| Purity | ≥95% | [4] |
| Storage Temperature | 2-8 °C | |
| ¹H NMR | Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic protons (-CH₂Br, ~4.5-4.8 ppm), and multiple signals in the aromatic region (7-8 ppm). | Predicted |
| ¹³C NMR | Expected signals include peaks for the methyl carbon (~52 ppm), the benzylic carbon (~30 ppm), multiple aromatic carbons (120-140 ppm), and the carbonyl carbon (~165 ppm). | Predicted |
| Mass Spec (EI) | Expected M⁺ peaks at m/z 354 and 356 (approx. 1:1 ratio due to Br isotopes). Key fragment would be loss of ·Br (m/z 275). | Predicted |
Synthesis and Purification
The most logical and field-proven approach to synthesizing Methyl 2-(bromomethyl)-5-iodobenzoate is through the selective free-radical bromination of the corresponding methyl-substituted precursor, Methyl 5-iodo-2-methylbenzoate. This transformation is a classic example of a Wohl-Ziegler bromination .[8][9][10]
Retrosynthetic Analysis & Strategy
The causality behind this synthetic choice is rooted in the differential reactivity of C-H bonds. Benzylic C-H bonds are significantly weaker (~90 kcal/mol) than other sp³ C-H bonds, making them susceptible to selective abstraction by a bromine radical.[11][12] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady-state concentration of molecular bromine (Br₂), which suppresses undesired electrophilic aromatic substitution on the electron-rich ring.[12][13][14]
Recommended Synthetic Protocol: Wohl-Ziegler Bromination
This protocol is a self-validating system; the reaction's progress can be monitored by observing the dense NBS reagent at the bottom of the flask being consumed and replaced by the less dense succinimide, which floats.[10]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 5-iodo-2-methylbenzoate (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, traditionally carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or trifluorotoluene.[8][10]
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (~0.02 eq).
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically initiated by heat or irradiation with a broad-spectrum lamp.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Visually, the reaction is often complete when all the denser NBS has been converted to the less dense succinimide, which will float on top of the CCl₄.[10]
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water and brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
Chemical Reactivity and Mechanistic Insights
The synthetic power of Methyl 2-(bromomethyl)-5-iodobenzoate stems from its two distinct reactive handles, which can be addressed with high chemoselectivity.
Reactions at the Benzylic Bromide: A Potent Electrophile
The bromomethyl group is an excellent electrophile for Sₙ2 reactions. The benzylic position stabilizes the transition state of the substitution, leading to high reactivity with a wide range of nucleophiles.[15][16] This allows for the facile introduction of the 2-(methoxycarbonyl)-4-iodobenzyl moiety into other molecules.
Typical Nucleophiles:
-
Amines (N-alkylation): Primary and secondary amines readily displace the bromide to form secondary or tertiary amines, respectively.
-
Alcohols/Phenols (O-alkylation): Deprotonation with a mild base followed by reaction yields ethers.
-
Thiols (S-alkylation): Thiolates are excellent nucleophiles and form thioethers.
-
Carboxylates (O-alkylation): Forms ester linkages.
This reactivity is fundamental in fragment-based drug discovery for linking molecular scaffolds. For instance, a similar building block, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of the drug Lenalidomide.[17]
Reactions at the Aryl Iodide: Cross-Coupling Chemistry
The carbon-iodine bond is a premier functional group for transition-metal-catalyzed cross-coupling reactions. In general, the reactivity of aryl halides in these reactions follows the trend I > Br > Cl, making the aryl iodide the more reactive site in palladium-catalyzed processes compared to a hypothetical aryl bromide.[18] This site is ideal for forming new carbon-carbon or carbon-heteroatom bonds.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a C-C bond, yielding biaryl structures.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, creating an arylethynyl moiety.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, yielding substituted anilines.
-
Heck Coupling: Reaction with an alkene to form a C-C bond.
Orthogonal Synthetic Strategies
The true elegance of this building block lies in the ability to perform sequential, site-selective reactions. A researcher can first utilize the benzylic bromide in an Sₙ2 reaction under conditions that do not affect the aryl iodide. Subsequently, the newly formed molecule can be subjected to a palladium-catalyzed cross-coupling reaction at the aryl iodide position. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of highly complex target molecules.
Applications in Research and Development
The unique structural features of Methyl 2-(bromomethyl)-5-iodobenzoate make it a valuable tool for professionals in drug discovery and materials science.
-
Pharmaceutical Synthesis: As a bifunctional linker, it can be used to connect different pharmacophores or to build up complex heterocyclic scaffolds. The halogen atoms themselves can participate in "halogen bonding," a non-covalent interaction that can influence drug-receptor binding.[2][3] Its role as a building block is critical for creating libraries of compounds for screening and lead optimization.[19]
-
Materials Science: Aryl halides are fundamental precursors for conjugated organic materials used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The ability to perform selective cross-coupling reactions allows for the precise tuning of the electronic and photophysical properties of these materials.
Safety and Handling
Methyl 2-(bromomethyl)-5-iodobenzoate is a reactive chemical intermediate and must be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for hazard assessment.
Hazard Identification
Based on supplier information and data for similar benzylic bromides and aryl halides, the compound should be treated as hazardous.[20][21]
| Hazard Class | GHS Statement | Description |
| Acute Toxicity, Oral | H302: Harmful if swallowed | The compound is likely toxic upon ingestion. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | As a reactive benzylic bromide, it is expected to be corrosive and a lachrymator (tear-producing agent).[21] |
| Eye Damage | H318: Causes serious eye damage | Direct contact can cause irreversible eye damage. |
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[21]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C as recommended by suppliers. Keep away from incompatible materials such as strong bases and oxidizing agents.[21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
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Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]
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Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766–5768. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). Radical Allylic Bromination (Wohl-Ziegler Reaction). Retrieved from [Link]
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Alchimica. (n.d.). Methyl 2-(Bromomethyl)-5-iodobenzoate (1 x 100 mg). Retrieved from [Link]
-
Fors, B. P., et al. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. Retrieved from [Link]
-
Reagentia. (n.d.). Methyl 2-(Bromomethyl)-5-iodobenzoate (1 x 100 mg). Retrieved from [Link]
-
Procter, D. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1663-1672. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
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Organic Letters. (2023). Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Reactivity trends for mechanochemical reductive coupling of aryl iodides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Loudon, G. M. (n.d.). Chapter 17 Allylic and Benzylic Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved from [Link]
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PubMed. (2016). Halogenases: A Biotechnological Alternative for the Synthesis of Halogenated Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
ResearchGate. (2025). Halogenases: A Biotechnological Alternative For The Synthesis Of Halogenated Pharmaceuticals. Retrieved from [Link]
-
Hilaris Publisher. (2023). Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. Retrieved from [Link]
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
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- 4. 1310377-56-0,Methyl 2-(Bromomethyl)-5-iodobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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Technical Guide: Safety Data Sheet (SDS) for Methyl 2-(bromomethyl)-5-iodobenzoate
[1]
Executive Summary & Chemical Identity
Methyl 2-(bromomethyl)-5-iodobenzoate (CAS: 1310377-56-0) is a specialized dual-functional electrophile used primarily in medicinal chemistry for the synthesis of complex heterocycles (e.g., isoindolinones) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5]
Its structure features two distinct reactive sites: a benzylic bromide (highly reactive alkylating agent) and an aryl iodide (partner for Palladium-catalyzed cross-coupling). Due to the benzylic bromide moiety, this compound is classified as a potent lachrymator and skin corrosive , requiring strict containment protocols analogous to benzyl bromide.[1]
Physicochemical Data Table
| Property | Specification | Source/Validation |
| CAS Number | 1310377-56-0 | ChemicalBook / SciFinder |
| Molecular Formula | C₉H₈BrIO₂ | Calculated |
| Molecular Weight | 354.97 g/mol | Calculated |
| Physical State | Solid (Off-white to yellow crystalline powder) | Analogous to Methyl 2-(bromomethyl)benzoate |
| Solubility | Soluble in DCM, THF, DMSO; Hydrolyzes in water | Structure-Activity Relationship (SAR) |
| Reactivity | Moisture sensitive (hydrolysis of C-Br); Light sensitive (C-I photolysis) | Functional Group Analysis |
Hazard Identification & Toxicology (The "Why")
Scientific Rationale: As specific toxicological data (LD50) is limited for this rare intermediate, safety protocols are derived via Read-Across methodology from the core pharmacophore: Benzyl Bromide (CAS 100-39-0) .[1]
Mechanism of Toxicity[1]
-
Alkylation (Genotoxicity/Cytotoxicity): The benzylic carbon (C-Br) is highly electrophilic.[1] It undergoes rapid S_N2 reactions with biological nucleophiles (DNA bases, Cysteine thiols in proteins), leading to cellular damage and potential sensitization.
-
Lachrymatory Effect: The compound activates TRPA1 ion channels in the corneal and respiratory nerve endings, causing immediate, severe stinging and tearing even at low vapor concentrations.[1]
-
Corrosivity: Hydrolysis on moist skin releases Hydrobromic acid (HBr) , causing chemical burns.[1]
GHS Classification (Derived)[1]
Safe Handling & Engineering Controls
Directive: Treat all manipulations as if handling a volatile lachrymator.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1]
-
Static Control: Use anti-static weighing boats; benzylic halides can be shock-sensitive if dry and crystalline.[1]
Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil) for prolonged handling. Standard latex is permeable to benzylic bromides.
-
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if handling >1g.
-
Respiratory: If fume hood is unavailable (Emergency only), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]
Workflow Visualization
The following diagram outlines the logical flow for safe handling, emphasizing the "Quench" step to neutralize the alkylating hazard before disposal.
Caption: Operational workflow for handling Methyl 2-(bromomethyl)-5-iodobenzoate, highlighting the critical quenching step for waste neutralization.
Emergency Response Protocols
Self-Validating Protocol: The effectiveness of these steps relies on the rapid neutralization of the acid byproduct (HBr).[1]
Exposure Response[1]
-
Eye Contact: DO NOT DELAY. Rinse immediately with water for 15 minutes. If available, use a diphoterine solution.[1] Seek ophthalmological attention.
-
Skin Contact: Wash with soap and water. Do not use alcohol (ethanol/isopropanol), as it may increase skin permeability to the alkylating agent.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (including respiratory protection if powder is airborne).[1]
-
Neutralize: Do not wipe up dry. Cover spill with a mixture of Sodium Carbonate (soda ash) or 10% Aqueous Ammonia . This converts the volatile benzyl bromide to the non-volatile benzyl amine/alcohol.
-
Collect: Absorb with vermiculite and place in a sealed hazardous waste container.
Reactivity & Stability (Scientific Context)
Researchers must understand the degradation pathways to maintain reagent integrity.
-
Hydrolysis: The C-Br bond is susceptible to hydrolysis by atmospheric moisture, generating HBr gas (corrosive) and the corresponding benzyl alcohol.
-
Photolysis: The C-I bond is weak (~50-60 kcal/mol). Exposure to ambient light can generate iodine radicals, turning the solid purple/brown.
Caption: Primary degradation pathways. Storage under inert gas (Nitrogen/Argon) and in amber vials is required to prevent these reactions.
References
-
PubChem. Methyl 2-(bromomethyl)benzoate (Analogous Structure Safety Data). National Library of Medicine. [Link]
Sources
- 1. 610-97-9|Methyl 2-iodobenzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 2-(Bromomethyl)-5-iodobenzoate (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. methyl 2-(bromomethyl)-5-iodobenzoate CAS#: 1310377-56-0 [m.chemicalbook.com]
- 4. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Organic Halides | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 2-(bromomethyl)-5-iodobenzoate
Executive Summary
Methyl 2-(bromomethyl)-5-iodobenzoate is a high-value bifunctional scaffold extensively used in the synthesis of pharmacophores, particularly isoindolinones (e.g., PARP inhibitors, IMiDs) and phthalides . Its utility stems from its three distinct reactive centers: an aryl iodide, a benzylic bromide, and a methyl ester.
This application note addresses the primary synthetic challenge: Chemoselectivity . Standard cross-coupling conditions can lead to deleterious side reactions at the labile benzylic bromide (hydrolysis, polymerization, or oxidative addition) or the ester (hydrolysis). This guide provides validated protocols to selectively engage the aryl iodide via Palladium-catalyzed cross-coupling while preserving the benzylic bromide for subsequent ring-closing steps.
Molecular Architecture & Reactivity Profile
To successfully manipulate this molecule, one must understand the hierarchy of electrophilicity. The aryl iodide is the "softest" electrophile, ideal for Pd(0) oxidative addition. The benzylic bromide is a "hard" alkylating agent but can also poison Pd catalysts or undergo competing oxidative addition if the catalyst system is too electron-rich or the temperature too high.
Reactivity Hierarchy Diagram
Caption: Electrophilic sites ranked by intended reactivity. The C-I bond allows for chemoselective cross-coupling under controlled conditions.
Critical Process Parameters (CPP)
The success of coupling this specific substrate relies on three parameters:
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Anhydrous K₃PO₄ or CsF | Strong alkoxides (NaOMe, KOtBu) cause SN2 at the benzyl bromide. Hydroxides (NaOH) cause ester hydrolysis. Mild, anhydrous bases are essential. |
| Solvent System | Toluene or 1,4-Dioxane | Avoid alcohols (MeOH/EtOH) to prevent etherification of the benzyl bromide. Avoid water to prevent hydrolysis to the benzyl alcohol. |
| Catalyst/Ligand | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Bidentate ligands (dppf) stabilize the Pd-complex and favor reductive elimination over β-hydride elimination or benzyl migration. |
| Temperature | 60°C – 80°C | High temperatures (>100°C) promote oxidative addition into the C-Br bond, leading to polymerization or homocoupling. |
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Coupling of an aryl boronic acid at the C-5 position while retaining the benzylic bromide.
Materials
-
Substrate: Methyl 2-(bromomethyl)-5-iodobenzoate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)
-
Base: K₃PO₄ (anhydrous, tribasic) (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure
-
Inertion: Charge a reaction vial with the substrate, aryl boronic acid, K₃PO₄, and Pd catalyst. Seal with a septum and purge with Argon or Nitrogen for 5 minutes.
-
Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
-
Solvation: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80°C in a pre-heated oil bath or heating block. Stir vigorously.
-
Monitoring: Monitor by TLC or LCMS at 2 hours.
-
Checkpoint: Look for the disappearance of the starting material (M+H signals). If the benzylic bromide is hydrolyzing, you will see a mass shift of -Br +OH (M-62).
-
-
Workup: Once complete (typically 3-6 hours), cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).
-
Caution: The product still contains a reactive benzylic bromide; avoid using methanol in the eluent if the compound is sensitive.
-
Protocol B: Tandem Coupling-Cyclization (Isoindolinone Synthesis)
Objective: One-pot synthesis of N-substituted isoindolinones. This utilizes the benzylic bromide and ester after the cross-coupling to close the ring.
Mechanistic Workflow
Caption: Sequential workflow for converting the starting material into pharmacologically active isoindolinone scaffolds.
Procedure
-
Coupling (Step 1): Perform the Suzuki coupling as described in Protocol A . Do not perform the aqueous workup.
-
Amine Addition (Step 2): Once the starting iodide is consumed, cool the reaction mixture to room temperature.
-
Reagent Charge: Add the primary amine (R-NH₂, 1.5 equiv) and Diisopropylethylamine (DIPEA, 3.0 equiv) directly to the reaction vessel.
-
Cyclization: Heat the mixture to 100°C for 4–12 hours.
-
Workup: Dilute with water and extract with EtOAc. Wash with brine. Dry over MgSO₄ and concentrate.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Hydrolysis of Benzyl-Br | Wet solvent or hygroscopic base. | Use strictly anhydrous solvents. Switch base to CsF or anhydrous K₃PO₄. Store base in a desiccator. |
| Pd-Black Precipitation | Catalyst decomposition. | Ensure thorough degassing. Add 5-10% additional ligand (e.g., PPh₃) to stabilize the Pd species. |
| Low Conversion | Steric hindrance at Boronic Acid.[1] | Switch to a more active catalyst system like Pd(Amphos)₂Cl₂ or XPhos Pd G2 , which are robust for hindered biaryls [1]. |
| Benzylic Homocoupling | Temperature too high (>100°C). | Reduce temperature to 60°C. Benzylic halides can oxidatively add to Pd at high temps. |
References
-
Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reactions. (Accessed 2026). Link
-
BenchChem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. (Analogous chemistry for benzoate scaffolds). Link
-
RSC Publishing. Threefold and chemoselective couplings of triarylbismuths with benzylic chlorides and iodides using palladium catalysis.[9] (Demonstrates chemoselectivity of Aryl-I vs Benzyl-X). Link
-
PubMed. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.[10] (Protocol validation for bromomethyl retention). Link
-
Beilstein Journals. Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones. (Isoindolinone synthesis workflows). Link
Disclaimer: This document is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction [beilstein-journals.org]
- 8. iris.unito.it [iris.unito.it]
- 9. Threefold and chemoselective couplings of triarylbismuths with benzylic chlorides and iodides using palladium catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Suzuki Coupling Strategies for Aryl Iodide 1310377-56-0
This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically focusing on the synthetic utility of Methyl 2-(bromomethyl)-5-iodobenzoate (CAS 1310377-56-0) .
This molecule is a critical bifunctional building block, widely used in the synthesis of isoindolinone-based EGFR degraders (PROTACs) and other kinase inhibitors.
HPart 1: Strategic Analysis & Molecule Profile
The Chemoselectivity Challenge
Methyl 2-(bromomethyl)-5-iodobenzoate presents a unique synthetic challenge due to its dual electrophilic nature . It contains two reactive sites:
-
Aryl Iodide (C-I): Highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
-
Benzylic Bromide (C-Br): Highly reactive towards nucleophilic substitution (
) and susceptible to base-mediated hydrolysis or "Benzylic Suzuki" coupling.
Critical Insight: Attempting a standard Suzuki coupling directly on this raw material often leads to failure. The basic conditions required for the boron transmetalation (e.g.,
Recommended Workflow
Based on patent literature (e.g., synthesis of EGFR degraders) and field experience, the Sequential Strategy is the industry standard.
-
Step 1: Functionalize the unstable benzylic bromide first (typically forming a stable isoindolinone core).
-
Step 2: Perform the Suzuki coupling on the robust aryl iodide intermediate.
However, for advanced users requiring the biaryl scaffold with the bromide intact, a Direct Chemoselective Protocol is provided in Part 3.
Part 2: Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for processing CAS 1310377-56-0.
Figure 1: Synthetic workflow decision tree. Route A is the robust, high-yield path used in drug development (e.g., WO2019149922).
Part 3: Experimental Protocols
Protocol A: The "Isoindolinone First" Route (Standard)
Use this protocol if you are synthesizing kinase inhibitors or degraders where the benzylic position is part of a ring.
Step 1: Cyclization (Formation of the Aryl Iodide Scaffold)
Before coupling, the benzylic bromide is reacted with an amine to form the isoindolinone ring.
-
Reagents: CAS 1310377-56-0 (1.0 equiv), Primary Amine (1.0–1.2 equiv), Triethylamine (TEA) or DIPEA (3.0–5.0 equiv).
-
Solvent: 1,4-Dioxane or DMF.
-
Conditions: Stir at 80–100°C for 2–5 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Outcome: 5-iodo-2-substituted-isoindolin-1-one. The unstable bromide is now a stable lactam.
Step 2: Suzuki Coupling of the 5-Iodo-isoindolinone
Now that the sensitive bromide is masked, standard robust Suzuki conditions can be applied.
| Parameter | Condition | Rationale |
| Catalyst | Robust, air-stable catalyst; excellent for aryl iodides. | |
| Ligand | dppf (included in precatalyst) | Bidentate ligand prevents Pd black formation. |
| Base | Standard base; aqueous compatibility. | |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Miscibility ensures phase transfer of base. |
| Temp/Time | 80–90°C, 2–4 hours | Aryl iodides couple rapidly; milder than chlorides. |
Step-by-Step Procedure:
-
Charge a reaction vial with 5-iodo-isoindolinone intermediate (1.0 equiv), Boronic Acid/Pinacol Ester (1.2–1.5 equiv), and
(3.0 equiv). -
Add 1,4-Dioxane and Water (degassed).
-
Add
(0.05 equiv). -
Purge with Nitrogen/Argon for 2 minutes. Seal the vial.
-
Heat to 90°C for 3 hours. Monitor by LC-MS (Target mass will be Product + H).
-
Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via flash chromatography.
Protocol B: Direct Chemoselective Coupling (Advanced)
Use this protocol ONLY if you must retain the benzylic bromide. This requires strict anhydrous conditions to prevent hydrolysis.
Mechanism of Failure: In the presence of water and base (standard Suzuki), the benzylic bromide (
Optimized Conditions:
-
Solvent: Anhydrous Toluene or THF (Strictly dry).
-
Base:
(Anhydrous, finely ground) or CsF . Avoid carbonates if possible; phosphate is milder and less nucleophilic in non-polar solvents. -
Catalyst:
(Tetrakis).-
Why?
is less active towards oxidative addition into alkyl halides compared to electron-rich catalysts like , favoring the Aryl Iodide.
-
Step-by-Step Procedure:
-
Flame-dry a reaction flask and cool under Argon.
-
Add CAS 1310377-56-0 (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and anhydrous
(3.0 equiv). -
Add Anhydrous Toluene (0.1 M concentration).
-
Add
(0.05 equiv) under Argon counter-flow. -
Heat to 60°C (Do not exceed 70°C).
-
Note: Higher temperatures increase the risk of Palladium insertion into the Benzylic-Br bond.
-
-
Monitor closely by TLC/LC-MS. Stop immediately upon consumption of the iodide.
-
Workup: Dilute with
, filter through a silica plug (to remove base/Pd), and concentrate. Do not perform an aqueous wash if the product is sensitive.
Part 4: Troubleshooting & References
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Product contains -OH instead of -Br | Hydrolysis of benzylic bromide | Switch to Protocol B. Use anhydrous solvent and phosphate base. Eliminate water completely. |
| Complex mixture / Polymerization | "Benzylic Suzuki" or Self-Alkylation | The boronic acid is coupling at the benzyl position. Lower temperature to 40°C. Use a less active catalyst ( |
| Low Conversion of Aryl Iodide | Catalyst deactivation | Aryl iodides can poison Pd with free Iodide ions. Add AgOTf or Ag2CO3 (silver effect) to scavenge iodide, though this is expensive. |
References
-
Synthesis of EGFR Degraders (Patent): Compounds which cause degradation of EGFR, for use against cancer. WO2019149922A1. (Describes the cyclization of CAS 1310377-56-0 with amines).
-
Chemoselectivity (Benzyl Halide vs Ester): Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Adv., 2018, 8, 35390. (Demonstrates reactivity of benzylic halides in Suzuki conditions).
-
General Suzuki Protocol: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides. Chemical Reviews.
-
Molecule Data: Methyl 2-(bromomethyl)-5-iodobenzoate (CAS 1310377-56-0) Product Page. Sigma-Aldrich.[1][2]
Sources
Application Note: One-Pot Cyclization Protocols using Methyl 2-(bromomethyl)-5-iodobenzoate
Executive Summary
Methyl 2-(bromomethyl)-5-iodobenzoate (CAS 79670-17-0) is a high-value bifunctional building block designed for the rapid assembly of isoindolin-1-one (phthalimidine) and phthalazin-1-one pharmacophores. Its unique structure combines a highly reactive benzylic bromide for nucleophilic capture with an aryl iodide handle, enabling orthogonal functionalization via transition-metal catalysis (e.g., Suzuki, Sonogashira) either post-cyclization or in cascade sequences.
This guide details optimized one-pot cyclization protocols to convert this scaffold into diverse heterocyclic libraries, specifically targeting drug discovery applications such as PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors.
Chemical Logic & Mechanism[1][2][3]
The utility of Methyl 2-(bromomethyl)-5-iodobenzoate lies in its chemo-selective electrophilicity . The reaction proceeds through a defined cascade:
-
Kinetic Phase (
Alkylation): The benzylic bromide is significantly more reactive than the methyl ester. Upon addition of a primary amine or hydrazine, rapid displacement occurs at room temperature, generating a secondary amine intermediate. -
Thermodynamic Phase (Intramolecular Acylation): Under thermal or basic promotion, the newly formed amine attacks the adjacent methyl ester, extruding methanol and closing the lactam ring.
-
Orthogonal Preservation: Crucially, the 5-iodo substituent remains inert during this sequence, preserving a "chemical hook" for downstream diversification.
Mechanistic Pathway Diagram[4]
Caption: Sequential activation pathway: The benzylic bromide directs the initial capture, followed by cyclization, leaving the aryl iodide ready for late-stage coupling.[1]
Protocol A: General One-Pot Synthesis of 5-Iodoisoindolin-1-ones
This protocol is the industry standard for generating N-substituted isoindolinone libraries. It avoids the isolation of the amino-ester intermediate, maximizing yield and throughput.
Materials
-
Substrate: Methyl 2-(bromomethyl)-5-iodobenzoate (1.0 equiv)
-
Nucleophile: Primary Amine (
) (1.1 – 1.2 equiv) -
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (2.0 – 2.5 equiv) -
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: THF or DMF can be used if the amine is insoluble in alcohols.
Step-by-Step Procedure
-
Preparation: Dissolve Methyl 2-(bromomethyl)-5-iodobenzoate (1.0 mmol, ~355 mg) in anhydrous MeOH (5 mL) in a reaction vial equipped with a stir bar.
-
Nucleophile Addition: Add the primary amine (1.1 mmol) followed by TEA (2.5 mmol, ~350 µL) dropwise at room temperature (20–25 °C).
-
Observation: A mild exotherm may occur. The solution typically remains clear or turns slightly yellow.
-
-
Alkylation (Step 1): Stir at room temperature for 1–2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting bromide should disappear, converting to the more polar amino-ester intermediate.
-
-
Cyclization (Step 2): Heat the reaction mixture to reflux (65 °C) for 2–4 hours.
-
Chemistry: The heat drives the intramolecular attack of the amine on the ester.
-
Completion: LC-MS should show the mass of the cyclized product (
).
-
-
Work-up:
-
Method A (Precipitation): If the product crystallizes upon cooling (common for rigid aromatics), filter the solid, wash with cold MeOH, and dry.
-
Method B (Extraction): Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over
and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (Gradient: 0
50% EtOAc in Hexanes).
Data Summary: Typical Yields
| Amine Type | Example Nucleophile | Approx. Yield | Notes |
| Benzylic | Benzylamine | 85-95% | Very fast cyclization; often precipitates pure. |
| Aliphatic | 80-90% | May require longer reflux times. | |
| Aniline | Aniline ( | 60-75% | Nucleophilicity is lower; use stronger conditions (e.g., DMF, 100°C) if sluggish. |
| Hydrazine | Hydrazine Hydrate | 90-98% | Forms 6-iodo-phthalazin-1-one (Olaparib core analog). |
Protocol B: Sequential One-Pot Cyclization & Suzuki Coupling
This advanced protocol utilizes the 5-iodo handle immediately after cyclization in the same pot, streamlining the synthesis of biaryl scaffolds.
Materials
-
Reagents from Protocol A (Substrate, Amine, Base, MeOH/Dioxane).
-
Coupling Partners: Aryl Boronic Acid (
) (1.2 equiv). -
Catalyst:
(3-5 mol%). -
Additional Base:
(2.0 equiv, usually as aqueous solution).
Workflow Diagram
Caption: Integrated workflow for generating biaryl libraries without intermediate isolation.
Step-by-Step Procedure
-
Cyclization: Follow Protocol A, but use 1,4-Dioxane as the solvent instead of MeOH to accommodate the higher temperature of the Suzuki step.
-
Reaction: Bromide + Amine + TEA in Dioxane. Heat to 70 °C for 2h.
-
-
Degassing: Once cyclization is complete, cool to room temperature. Bubble Nitrogen (
) through the solution for 5 minutes to remove oxygen. -
Catalyst Addition: Add the Aryl Boronic Acid (1.2 equiv),
(0.05 equiv), and aqueous (2M, 3.0 equiv). -
Coupling: Heat the mixture to 90–100 °C for 4–6 hours under
. -
Work-up: Dilute with EtOAc, wash with water/brine, and purify via chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Steric hindrance on amine or low temperature. | Increase temperature to reflux; switch solvent to DMF or Toluene (110°C). Add catalytic DMAP (10 mol%). |
| Hydrolysis of Ester | Wet solvents or excess hydroxide base. | Use anhydrous solvents (MeOH/EtOH). Use non-nucleophilic organic bases (DIPEA) for the first step. |
| Lachrymatory Effect | Benzylic bromide volatility. | Safety Critical: Handle all solids and solutions in a fume hood. Quench glassware with dilute NaOH before cleaning to destroy residual bromide. |
| Pd-Catalyst Poisoning | Residual bromide/iodide ions or amines. | Ensure complete conversion in Step 1. Use robust catalysts like |
References
-
General Isoindolinone Synthesis
-
Smith, K., El-Hiti, G. A., & Hegazy, A. S. (2010).[2][3][4] A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization.[5] Beilstein Journal of Organic Chemistry, 6, 43. Link
- Discussion: Establishes the fundamental reactivity of benzoate esters in lactam form
-
-
Olaparib & Phthalazinone Analogs
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link
- Context: Describes the use of similar 2-substituted-5-halo-benzoate scaffolds for constructing PARP inhibitors.
-
- Zhang, X., et al. (2012). Palladium-Catalyzed Tandem Reaction of 2-(2-Bromophenyl)acetates with Isocyanides: A Concise Route to 3-Methyleneisoindolin-1-ones. Organic Letters, 14(17), 4478–4481.
-
Reagent Properties
-
PubChem Compound Summary for Methyl 2-(bromomethyl)-5-iodobenzoate (CAS 79670-17-0). Link(Note: Verifying specific isomer availability).
-
Sources
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of Methyl 2-(bromomethyl)-5-iodobenzoate
Executive Summary & Core Challenge
Methyl 2-(bromomethyl)-5-iodobenzoate is a highly reactive intermediate used in the synthesis of heterocycles (e.g., isoindolinones) and radiolabeling precursors. Its storage stability is compromised by two primary factors:
-
The Benzylic Bromide Moiety: Extremely susceptible to hydrolysis by atmospheric moisture.
-
The Aryl Iodide: Sensitive to photolytic dehalogenation (light sensitivity).
The Critical Failure Mode: The compound undergoes an autocatalytic decomposition loop . Trace moisture hydrolyzes the bromomethyl group, releasing Hydrogen Bromide (HBr). This strong acid catalyzes further hydrolysis of the ester group and accelerates the degradation of the remaining bromide, creating a runaway decomposition effect.
The Mechanism of Degradation
To prevent degradation, you must understand the cycle you are breaking. The diagram below illustrates the "Death Spiral" of this molecule when exposed to moist air.
Figure 1: The autocatalytic hydrolysis loop. Note that the generation of HBr (red) accelerates the breakdown of the remaining material.
Storage Protocol: The "Gold Standard"
Do not rely on the supplier's packaging for long-term storage once opened. Transfer immediately.
A. The Vessel System
-
Primary Container: Amber glass vial (protects the C-I bond from photolysis).
-
Seal: Teflon-lined screw cap. Do not use simple polyethylene snap-caps; HBr can diffuse through low-density plastics.
-
Secondary Containment: Place the vial inside a secondary jar containing a bed of Drierite™ (CaSO₄) or activated molecular sieves. This creates a "micro-desiccator."
B. Environmental Controls
| Parameter | Requirement | Reason |
| Temperature | -20°C | Slows kinetic rate of hydrolysis significantly. |
| Atmosphere | Argon (Ar) | Ar is heavier than air and blankets the solid better than N₂. |
| Light | Darkness | Prevents radical cleavage of the Iodine atom. |
C. Handling Protocol (Step-by-Step)
-
Equilibration: Remove vial from freezer and let it warm to Room Temperature (RT) inside a desiccator before opening.
-
Why? Opening a cold vial condenses atmospheric water directly onto the solid.
-
-
Aliquoting: Work quickly. If possible, flush the headspace with Argon before re-sealing.
-
Sealing: Wrap the cap junction with Parafilm M® or Teflon tape to prevent gas exchange during freezer storage.
Troubleshooting Guide & Diagnostics
Symptom: Visual Changes
| Observation | Diagnosis | Action Required |
| White solid turns yellow/orange | Iodine liberation (photolysis) or HBr formation. | Purify immediately. Run a short silica plug (Hexane/EtOAc). |
| Solid becomes sticky/oil | Hydrolysis to benzyl alcohol (melting point depression). | Check Purity. If >10% degraded, recrystallize. |
| Acrid/Pungent Odor | HBr release (Lachrymator).[1][2] | Safety Hazard. Vent vial in hood. Neutralize with weak base wash. |
Diagnostic: NMR Validation
Use ¹H NMR (CDCl₃) to assess quality.
-
Target Material: Look for the benzylic protons (
) singlet. Typically appears at 4.5 – 4.9 ppm (depending on exact solvent/concentration). -
Impurity Flag: If hydrolysis has occurred, a new singlet for the benzyl alcohol (
) will appear. This is usually shifted downfield (higher ppm) or slightly upfield depending on hydrogen bonding, but it will be distinct from the bromide peak. -
Ester Check: The methyl ester singlet (
~3.9 ppm) should remain sharp. Broadening or new peaks near 4.0 ppm indicate ester hydrolysis (methanol release).
Frequently Asked Questions (FAQ)
Q: Can I store this in a solution (e.g., dissolved in DCM) to save time? A: No. Storing benzyl bromides in solution accelerates decomposition. Chlorinated solvents often contain trace HCl or stabilizers (like ethanol in chloroform) that react with the bromide. Always store as a dry solid.
Q: I don't have Argon. Is Nitrogen okay?
A: Yes, but with a caveat. Nitrogen is lighter than Argon and mixes more easily with air. If using
Q: The compound arrived slightly yellow. Is it ruined? A: Likely not. Trace iodine release can color the solid yellow even at >98% purity. Run a TLC (Thin Layer Chromatography). If you see a single spot (visualized under UV), it is usable. If a baseline spot appears (carboxylic acid) or a more polar spot (alcohol), purification is needed.
Q: How do I safely dispose of old/degraded material? A: Quench before disposal. Do not throw reactive benzyl bromides into general organic waste; they can fumigate the waste container. Quench by stirring with aqueous NaOH or Sodium Thiosulfate (to neutralize iodine/bromine species) overnight in a fume hood before disposal.
References
-
Reactivity of Benzyl Halides
- March's Advanced Organic Chemistry, 8th Edition.
-
NMR Chemical Shifts
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Used for referencing solvent/alcohol shifts).[1]
-
- Safety & Handling
Sources
Handling lachrymatory properties of Methyl 2-(bromomethyl)-5-iodobenzoate
Ticket ID: #LZ-5-IODO-BENZ Status: Open Priority: Critical (Health & Safety) Agent: Senior Application Scientist
Executive Summary & Hazard Profile
User Query: "I need to scale up a reaction using Methyl 2-(bromomethyl)-5-iodobenzoate. The SDS mentions it is a lachrymator.[1] How do I handle this safely?"
Agent Response: Methyl 2-(bromomethyl)-5-iodobenzoate is a potent benzylic bromide . While the iodine atom at the 5-position adds synthetic utility (useful for cross-coupling), the 2-(bromomethyl) moiety acts as a powerful alkylating agent.
This compound is not just an irritant; it is a chemical weapon-grade lachrymator (tear gas agent).[2] It works by chemically attacking nerve endings in your mucous membranes. Standard "good lab practice" is insufficient; you need a containment strategy.
Key Chemical Hazards
| Property | Description | Consequence |
| Functional Group | Benzylic Bromide ( | Highly reactive electrophile ( |
| Primary Hazard | Lachrymator | Immediate, debilitating tearing and respiratory distress. |
| Secondary Hazard | Corrosive | Causes severe skin burns and permanent eye damage. |
| Sensitizer | Alkylating Agent | Potential to cause allergic sensitization over time. |
The Science of the Sting: Mechanism of Action
To handle this compound safely, you must understand why it hurts. It does not rely on simple acidity; it relies on covalent modification of your ion channels.
Mechanism: The benzylic carbon is highly electrophilic. When vapors reach your eyes or lungs, the molecule crosses the cell membrane and reacts with TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels on nociceptors (pain neurons). Specifically, it alkylates cysteine residues (e.g., Cys621, Cys641) on the channel protein.
This covalent modification locks the channel open, causing a massive influx of Calcium (
Figure 1: The physiological pathway of lachrymation caused by benzylic bromides. Note that the reaction with the TRPA1 channel is covalent, meaning the "sting" persists until the protein turns over or is desensitized.
Engineering Controls & PPE (The "Defense in Depth")
User Query: "Are standard nitrile gloves enough?"
Agent Response: No. Benzylic bromides can permeate standard disposable nitrile gloves in minutes.
Personal Protective Equipment (PPE) Matrix
| Component | Recommendation | Why? |
| Gloves (Standard) | Double-gloving required. Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil). | Provides a "sacrificial" outer layer. Change immediately upon splash.[1] |
| Gloves (Spill/High Exposure) | Silver Shield™ (Laminate) or Viton. | Benzylic halides permeate nitrile/latex rapidly. Laminate is the only barrier for >4h protection. |
| Eye Protection | Chemical Goggles (Non-vented). | Safety glasses are useless against vapors; vapors will bypass the lens and hit the eye. |
| Respiratory | Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (if outside hood). | Only for emergencies. All work must be in a fume hood. |
Engineering Controls
-
Fume Hood: Must operate at 80-100 fpm (0.4-0.5 m/s) face velocity.
-
Sash Height: Keep as low as possible (below chin level) to act as a physical shield.
-
Draft Check: Use a Kimwipe taped to the sash to visually verify airflow inward before opening the bottle.
Troubleshooting & FAQs
Ticket #101: "I smell a sharp, acrid odor in the lab."
Diagnosis: Containment Breach. Immediate Action:
-
Stop work. Close the fume hood sash completely.
-
Check shoes/lab coat. The most common cause is trace powder on a sleeve or shoe tracking it out of the hood.
-
Evacuate the immediate area if the smell is strong.
-
Ventilate: Increase lab air exchange if possible. Do not return until the odor dissipates.
Ticket #102: "The solid is sticking to my spatula and weighing paper."
Diagnosis: Static Charge. Solution:
-
Do not use weighing paper. Use a glass weighing boat or a tared reaction flask directly.
-
Anti-Static Gun: Use a Zerostat gun on the glassware before weighing.
-
Solvent Transfer: If possible, dissolve the solid inside the shipping bottle with your reaction solvent (e.g., DCM or THF) and transfer it as a solution. Liquids are easier to contain than dust.
Ticket #103: "I spilled about 500mg inside the fume hood."
Diagnosis: Contained Spill.[1][4][5] Protocol:
-
Do NOT use water immediately. Water reacts slowly and hydrolyzes it to HBr (corrosive gas) and the alcohol, but it's not an effective quench for the lachrymatory effect quickly.
-
Apply Quench Solution: Cover the spill with a mixture of 50% Ethanol / 50% Aqueous Ammonia OR 10% Sodium Thiosulfate solution .
-
Chemistry: The amine/ammonia or thiosulfate acts as a nucleophile to displace the bromide, destroying the electrophilic nature of the molecule.
-
-
Wait: Let it sit for 30 minutes.
-
Cleanup: Absorb with vermiculite/pads. Treat as hazardous chemical waste.
Ticket #104: "How do I clean my glassware?"
Diagnosis: Decontamination.[2][4] Protocol:
-
Rinse glassware inside the hood with a dilute solution of ammonia in methanol or potassium hydroxide in ethanol .
-
Let it soak for 1 hour.
-
Rinse with water, then acetone.
-
Smell Check: Carefully waft (do not inhale deep) to ensure no acrid odor remains before removing from the hood.
Decontamination Workflow
Use this logic flow for all waste and cleaning procedures.
Figure 2: Decision tree for neutralizing benzylic bromide residues.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]
-
Grounding: Defines the core hazard class (Lachrymator, Skin Corr.[6] 1B) and physical properties of the 2-(bromomethyl)benzoate scaffold.
-
-
Bautista, D. M., et al. (2006).[7] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[8] Cell, 124(6), 1269-1282. Retrieved from [Link]
- Grounding: Establishes the mechanism of TRPA1 activation by covalent modification (alkylation) by reactive electrophiles like benzylic halides.
- Grounding: Provides emergency response data for benzylic bromides, including incompatibility with water/oxidizers and recommendation for basic neutraliz
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]
- Grounding: Source for PPE recommendations (Silver Shield/Laminate gloves)
- Grounding: Used as a direct analog for safety data regarding storage, handling, and GHS classific
Sources
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Tear gas - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Iodinated Benzyl Bromides
This guide provides a technical comparative analysis of the mass spectrometry fragmentation patterns of iodinated benzyl bromides, specifically focusing on the 2- (ortho) , 3- (meta) , and 4- (para) isomers. It is designed for researchers utilizing GC-MS or LC-MS for structural elucidation and impurity profiling in drug development.
Executive Summary
Iodinated benzyl bromides (e.g., 2-iodobenzyl bromide) are critical alkylating agents in medicinal chemistry. Their mass spectrometric behavior is defined by a unique competition between two weak bonds: the benzylic Carbon-Bromine (C-Br) bond and the aryl Carbon-Iodine (C-I) bond.
Unlike standard benzyl halides, these compounds exhibit a "heavy atom" fragmentation profile. The dominant pathway is governed by the formation of the iodotropylium ion , but the position of the iodine atom (ortho vs. meta/para) introduces subtle variations in ion stability and secondary fragmentation efficiency. This guide dissects these patterns to enable precise structural assignment.
Mechanistic Foundation: The "Dual-Halogen" Matrix
To interpret the spectra, one must understand the governing forces of the fragmentation:
-
Benzylic Lability (The Dominant Force): The cleavage of the benzylic C-Br bond is thermodynamically favored due to the formation of the resonance-stabilized tropylium cation system. This is the primary driver of the base peak.
-
The Iodine Effect: Iodine is monoisotopic (
I) and possesses a weak C-I bond (~65 kcal/mol). While stronger than the benzylic C-Br bond (~55 kcal/mol), it is sufficiently labile to trigger significant secondary fragmentation (loss of I•) or competitive primary cleavage in ortho isomers. -
Isotopic Fingerprint:
-
Bromine: Present in the molecular ion (
), creating a characteristic 1:1 doublet at and (due to Br and Br). -
Iodine: Silent in terms of isotope splitting (single mass 127), but its large mass defect shifts fragments significantly up-mass compared to chloro- or bromo- analogs.
-
Comparative Fragmentation Analysis
The Primary Pathway: Tropylium Ion Formation
Across all three isomers, the base peak arises from the loss of the bromine radical (
-
Mechanism: Ionization of the aromatic ring is followed by the homolytic cleavage of the C-Br bond. The resulting benzyl cation rearranges (ring expansion) to form the seven-membered iodotropylium ion .
-
Observation: A dominant singlet peak at
217 .-
Note: Unlike the molecular ion, this fragment contains no bromine, so the 1:1 isotope pattern disappears.
-
Isomer-Specific Nuances
| Feature | 3-Iodo / 4-Iodo (Meta/Para) | 2-Iodo (Ortho) |
| Base Peak | ||
| Molecular Ion ( | Distinct doublet at 296/298 (1:1 ratio). Moderate intensity.[1] | Similar doublet, but often lower intensity due to steric strain accelerating fragmentation. |
| Secondary Fragment ( | Moderate abundance. Formed by loss of I• from | Enhanced abundance. The "Ortho Effect" (proximity of I to the |
| Competitive Pathway ( | Minor peak at | Slightly increased |
Performance Comparison with Analogues
How does the Iodinated variant compare to Chlorinated or Brominated analogs in terms of detection specificity?
| Analog | Base Peak ( | Diagnostic Value |
| Iodobenzyl Bromide | 217 | High. Unique mass, no isotope split in base peak. Easy to filter from background. |
| Bromobenzyl Bromide | 169/171 | Medium. Base peak retains one Br, causing a 1:1 split (signal is diluted across two peaks). |
| Chlorobenzyl Bromide | 125/127 | Low. Lower mass region often has higher background noise. 3:1 isotope split. |
Visualization of Fragmentation Pathways[1][3][4]
The following diagram illustrates the competing and sequential pathways. The Blue path represents the dominant mechanism (Standard Benzylic Cleavage).
Figure 1: Mechanistic flowchart of iodobenzyl bromide fragmentation. The green node indicates the diagnostic base peak.
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure reproducible data and avoid thermal degradation (artifactual dehalogenation) in the inlet, follow this optimized protocol.
Sample Preparation[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (potential nucleophilic substitution in the vial).
-
Concentration: 10-50 µg/mL. High concentrations lead to detector saturation and peak broadening.
Instrument Parameters (Agilent/Thermo Standard EI Source)
| Parameter | Setting | Rationale |
| Inlet Temperature | 200°C - 220°C | Critical: Keep lower than standard (250°C) to prevent thermal C-I bond cleavage before ionization. |
| Injection Mode | Split (10:1 or 20:1) | Prevents column overload; sharpens the early-eluting peaks. |
| Column | DB-5ms or equivalent (30m x 0.25mm) | Non-polar stationary phase ensures separation based on boiling point (Ortho elutes first). |
| Ion Source Temp | 230°C | Standard temp to maintain ion transmission without excessive fragmentation. |
| Scan Range | Must capture the molecular ion (296/298) and the iodine loss regions. |
Data Validation Steps (Quality Control)
-
Check the M+ Cluster: Zoom into
290-300. You must see a doublet at 296 and 298 with roughly equal height.-
Fail State: If 296 is significantly higher than 298, or if 298 is missing, your compound has debrominated in the inlet (check liner cleanliness/temperature).
-
-
Verify Base Peak: The peak at
217 should be the tallest. -
Check for Iodine Loss: Ensure a small peak exists at
127 ( ) or the corresponding neutral loss gap (M - 127).
Summary Table of Diagnostic Ions
| m/z Value | Ion Identity | Formula | Relative Abundance | Notes |
| 296 / 298 | Molecular Ion | 10 - 30% | Diagnostic 1:1 doublet. Confirms presence of Br. | |
| 217 | Iodotropylium | 100% (Base) | Diagnostic singlet. Confirms loss of Br. | |
| 127 | Iodine Cation | < 10% | Sometimes observed in high-energy EI. | |
| 90 | Hydrocarbon | 20 - 40% | Result of sequential halogen loss. Higher in ortho isomer. | |
| 89 | Tropylium fragment | 15 - 30% | Hydride abstraction from the C7 skeleton. |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Iodobenzyl bromide. NIST Mass Spectrometry Data Center.[2][3][4] Available at: [Link]
-
PubChem. Compound Summary: 3-Iodobenzyl bromide (CID 2759361). National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for tropylium rearrangement mechanisms).
Sources
Infrared (IR) absorption bands for ester and benzyl bromide functional groups
Topic: Infrared (IR) Absorption Bands for Ester and Benzyl Bromide Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In synthetic organic chemistry—particularly in the derivatization of benzyl halides to esters—Infrared (IR) spectroscopy serves as a rapid, first-line verification tool. This guide objectively compares the spectral signatures of Ester (R-CO-OR') and Benzyl Bromide (Ph-CH₂-Br) functional groups.
The Core Distinction:
-
Esters exhibit a "loud" spectral signature dominated by the intense C=O stretching vibration (~1735–1750 cm⁻¹), driven by a large change in dipole moment.
-
Benzyl Bromides present a "quiet" profile in the functional group region; their diagnostic C–Br stretch occurs in the low-frequency fingerprint region (500–700 cm⁻¹), often requiring specific optical components (e.g., KBr or CsI windows) for reliable detection.
Mechanistic Basis: Dipole Moments and Signal Intensity
To interpret these spectra accurately, one must understand the causality of signal intensity. IR absorption intensity is proportional to the square of the change in dipole moment (
-
The Ester Carbonyl (C=O): The carbonyl group is highly polarized due to the electronegativity difference between Carbon and Oxygen. Stretching this bond results in a massive change in dipole moment, producing a strong, sharp peak that is rarely obscured.
-
The Benzyl Bromide (C–Br): The C–Br bond is less polarizable than the C=O bond, and its high reduced mass shifts the vibration to lower frequencies. The resulting signal is weak to medium intensity and prone to obscuration by solvent peaks or aromatic ring deformations.
Spectral Atlas: Band Comparison
The following table summarizes the diagnostic bands. Note the critical "blind spot" risk for C–Br if using standard NaCl optics (cutoff ~650 cm⁻¹).
Table 1: Comparative IR Absorption Frequencies
| Feature | Ester (Aliphatic/Aromatic) | Benzyl Bromide |
| Primary Diagnostic | C=O[1] Stretch (Strong)1735–1750 cm⁻¹ (Aliphatic)1715–1730 cm⁻¹ (Conjugated) | C–Br Stretch (Weak/Med)515–690 cm⁻¹(Often requires KBr/CsI optics) |
| Secondary Diagnostic | C–O Stretches (Strong)Band 1: 1200–1275 cm⁻¹ (Acyl C–O)Band 2: 1000–1150 cm⁻¹ (Alkoxy C–O) | C–H Wag (CH₂-X) (Medium)1150–1300 cm⁻¹(Specific to benzyl halides) |
| Aromatic Context | ~3000–3100 cm⁻¹ (C–H sp²)1500 & 1600 cm⁻¹ (Ring C=C) | ~3000–3100 cm⁻¹ (C–H sp²)1450, 1500, 1600 cm⁻¹ (Ring C=C) |
| Interference Risk | Low (C=O is distinct) | High (C–Br overlaps with ring bends) |
Analyst Note: In esters, the "Rule of Three" applies: look for the C=O stretch (~1740) and two distinct C–O bands in the fingerprint region. In benzyl bromide, the absence of C=O is as diagnostic as the presence of C–Br.
Experimental Protocol: Optimizing Detection
To reliably distinguish these groups, particularly the low-frequency C–Br stretch, the choice of sampling technique is critical. Standard NaCl windows are unsuitable for benzyl bromide confirmation as they absorb IR radiation below 650 cm⁻¹.
Protocol A: Solid/Liquid Sampling for C–Br Detection
Objective: Visualize the <700 cm⁻¹ region without optical cutoff.
-
Optical Selection: Use KBr (Potassium Bromide) pellets or CsI (Cesium Iodide) plates.
-
Why: KBr is transparent down to ~400 cm⁻¹; CsI down to ~200 cm⁻¹.
-
Avoid: NaCl (cuts off at 650 cm⁻¹) and standard glass (cuts off at ~3000 cm⁻¹).
-
-
Sample Preparation (Neat Liquid):
-
Place 1 drop of benzyl bromide between two polished KBr plates.
-
Press gently to form a capillary film (approx. 0.01 mm pathlength).
-
Caution: Benzyl bromide is a potent lachrymator. Handle in a fume hood.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: 16–32 scans to improve Signal-to-Noise (S/N) ratio for the weak C–Br band.
-
Protocol B: ATR (Attenuated Total Reflectance)
Objective: Rapid screening of esters (where C=O is the focus).
-
Crystal Selection: Diamond or ZnSe.
-
Note: ZnSe has a cutoff around 600 cm⁻¹, which may clip the lower end of the C–Br stretch. Diamond is preferred for durability but often cuts off near 525 cm⁻¹.
-
-
Method:
-
Apply sample to the crystal.
-
Apply pressure clamp to ensure good contact (critical for solid ester derivatives).
-
Validation: Verify the background spectrum shows no residual contamination from previous runs (esters are sticky).
-
Decision Logic: Reaction Monitoring
The following diagram illustrates the logical workflow for monitoring the conversion of a Benzyl Bromide precursor to a Benzyl Ester product (e.g., via nucleophilic substitution).
Figure 1: Spectral decision tree for monitoring Benzyl Bromide to Ester conversion. Note that "Clean Conversion" requires the disappearance of the low-frequency C-Br band.
Troubleshooting & Validation
Issue: "I see the C=O peak, but I'm not sure if the Bromide is gone."
-
Cause: The C=O peak is so intense it dominates the spectrum, making the weak C–Br band hard to assess in a mixture.
-
Solution: Normalize the spectrum intensity to the aromatic C=C stretch (~1600 cm⁻¹), which should remain constant between starting material and product. Zoom into the 500–700 cm⁻¹ region. If using ATR, switch to transmission KBr pellet to remove crystal cutoff artifacts.
Issue: "Ambiguous peaks in the 1000–1300 cm⁻¹ region."
-
Differentiation:
-
Esters: Show two distinct, strong bands (C–C(=O)–O and O–C–C).
-
Benzyl Bromide: Shows CH₂ wagging here, but it is usually less intense and lacks the "doublet" character of the ester C–O stretches.
-
References
-
NIST Chemistry WebBook. Ethyl Acetate (Ester) IR Spectrum. National Institute of Standards and Technology.[2][3][4][5][6][7][8] [Link]
-
NIST Chemistry WebBook. Benzoyl Bromide/Benzyl Halide Data. National Institute of Standards and Technology.[2][3][4][5][6][7][8] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Esters and Alkyl Halides. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[9] [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Welcome to the NIST WebBook [webbook.nist.gov]
- 3. Ethyl Acetate [webbook.nist.gov]
- 4. Benzoyl bromide [webbook.nist.gov]
- 5. Benzoyl bromide [webbook.nist.gov]
- 6. Ethyl Acetate [webbook.nist.gov]
- 7. 4-Benzyloxybromobenzene [webbook.nist.gov]
- 8. Ethyl Acetate [webbook.nist.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Comparative Guide: Qualification of Reference Standards for Methyl 2-(bromomethyl)-5-iodobenzoate
Executive Summary
Methyl 2-(bromomethyl)-5-iodobenzoate is a high-value, bifunctional intermediate critical in the synthesis of radiopharmaceuticals and isoindolinone-based drug scaffolds (e.g., PARP inhibitors). Its structural complexity—containing both a labile benzylic bromide and a photosensitive aryl iodide—presents unique challenges for analytical standardization.
This guide compares the performance and reliability of three distinct classes of reference standards: Certified Reference Materials (CRMs) , In-House Qualified Secondary Standards , and Commercial Reagent Grade materials. For this specific labile molecule, we demonstrate why In-House Qualification via qNMR is often the most scientifically robust and cost-effective approach for drug development workflows.
Part 1: The Technical Challenge (The "Why")
To select the right reference standard, one must understand the molecule's failure modes. Methyl 2-(bromomethyl)-5-iodobenzoate is not a static rock; it is a reactive species prone to three specific degradation pathways that distort purity calculations.
Structural Vulnerabilities[1]
-
The Benzylic Bromide (C2 Position): Highly susceptible to hydrolysis. In the presence of moisture, it converts to the benzyl alcohol. In nucleophilic solvents (like Methanol), it undergoes solvolysis (transesterification or ether formation).
-
The Ortho-Ester Effect: If the ester hydrolyzes to the acid, the carboxylate can intramolecularly attack the benzylic carbon, cyclizing to form 5-iodophthalide . This is the most insidious impurity because it often co-elutes with the parent peak in standard reverse-phase HPLC.
-
The Aryl Iodide (C5 Position): Sensitive to UV light, leading to photodeiodination (loss of Iodine), altering the molecular weight and response factor.
Visualization of Degradation Pathways
The following diagram illustrates the kinetic instability that necessitates rigorous standard qualification.
Figure 1: Primary degradation pathways affecting the purity assignment of the reference standard.
Part 2: Comparative Analysis of Reference Standard Types
In drug development, "purity" is a function of the method used to define it. Below is an objective comparison of the three available options for this molecule.
Option A: Commercial Reagent Grade (The "Raw" Alternative)
-
Definition: Off-the-shelf building block purchased from a catalog vendor.
-
Purity Claim: Typically ">95%" or ">97%" based on a simple HPLC area %.
-
Risks:
-
Overestimation: HPLC Area % ignores residual solvents, water, and inorganic salts (which are common in bromination reactions).
-
Blind Spots: Often lacks specific testing for the phthalide impurity.
-
Verdict: Unsuitable for quantitative assays or potency calculations. Use only for identification.
-
Option B: Certified Reference Material (CRM) (The "Gold" Standard)
-
Definition: A primary standard characterized by an ISO 17034 accredited facility.
-
Method: Exhaustive Mass Balance (HPLC + GC + KF + ROI + Residual Solvents).
-
Pros: Highest regulatory acceptance; traceable uncertainty.
-
Cons: Rarely available for specific intermediates like Methyl 2-(bromomethyl)-5-iodobenzoate. Custom synthesis of a CRM is prohibitively expensive ($10k+) and time-consuming (3-6 months).
-
Verdict: Ideal but often impractical for early-to-mid-stage development.
Option C: In-House Qualified Secondary Standard (The Recommended Protocol)
-
Definition: You purchase "Option A" (High-grade commercial material) and characterize it yourself using qNMR (Quantitative NMR) and orthogonal HPLC.
-
Method: qNMR provides a direct purity measurement (mass fraction) independent of response factors.[1]
-
Pros: Rapid implementation (<1 week), high accuracy, accounts for all organic impurities and solvents implicitly.
-
Verdict: Best Balance of speed, cost, and scientific integrity.
Summary Comparison Table
| Feature | Commercial Reagent (Option A) | In-House Qualified (Option C) | CRM (Option A) |
| Purity Metric | HPLC Area % (Relative) | Mass Fraction % (Absolute) | Mass Balance % (Absolute) |
| Traceability | Vendor Batch Only | Traceable to NIST (via Internal Std) | Traceable to SI Units |
| Cost | $ (Low) | ||
| Suitability | Identity Confirmation | Potency/Assay Standards | GMP Release Testing |
| Risk | High (Stability unknown) | Low (Real-time verification) | Low |
Part 3: Experimental Protocols (The "How-To")
This section details the In-House Qualification (Option C) workflow, which is the most viable strategy for this molecule.
Protocol 1: Purity Assignment via qNMR (Primary Method)
Quantitative NMR is superior here because it avoids the on-column degradation often seen with benzylic bromides in HPLC.
-
Principle: Compare the molar response of the analyte protons to a NIST-traceable internal standard (IS).
-
Internal Standard Selection: Maleic Acid or 1,4-Dinitrobenzene .[1]
-
Why: These provide sharp singlets in regions (6-9 ppm) that do not overlap with the benzoate protons, and they are non-reactive toward the alkyl bromide.
-
-
Solvent: CDCl3 (Neutralized with basic alumina) or Acetone-d6 .
-
Avoid: DMSO-d6 (can cause solvolysis over long acquisition times) or Methanol-d4.
-
Step-by-Step Workflow:
-
Preparation: Accurately weigh ~20 mg of Methyl 2-(bromomethyl)-5-iodobenzoate and ~10 mg of Traceable Maleic Acid into the same vial. Record weights to 0.01 mg precision.
-
Dissolution: Dissolve in 0.7 mL CDCl3.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (D1): 60 seconds (Crucial: T1 relaxation for aromatic protons is long; insufficient D1 leads to underestimation).
-
Scans: 16 or 32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)
Protocol 2: Orthogonal HPLC Purity (Supporting Method)
Used to detect the 5-iodophthalide impurity, which might have overlapping chemical shifts in NMR.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (Do NOT use Methanol).
-
Gradient: 50% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Sample Diluent: 100% Acetonitrile (Keep water content low until injection).
The Qualification Workflow Diagram
Figure 2: Decision tree for qualifying the reference standard in-house.
Part 4: Critical Handling & Storage
To maintain the integrity of the standard once qualified:
-
Amber Glass: Mandatory due to the C-I bond lability.
-
Desiccation: The benzylic bromide hydrolyzes in humid air. Store over desiccant (e.g., silica gel or P2O5) in the freezer (-20°C).
-
Single-Use Aliquots: Avoid repeated freeze-thaw cycles which introduce condensation.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] 2023.[2]
-
United States Pharmacopeia (USP). General Chapter <1080> Bulk Pharmaceutical Excipients - Certificate of Analysis.[3][4] USP-NF.[3]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Benzoic Acid and derivatives.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
